3-(1-Bromo-1,2,2,2-tetrafluoroethyl)-1h-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H3BrF4N2 |
|---|---|
Molecular Weight |
246.99 g/mol |
IUPAC Name |
5-(1-bromo-1,2,2,2-tetrafluoroethyl)-1H-pyrazole |
InChI |
InChI=1S/C5H3BrF4N2/c6-4(7,5(8,9)10)3-1-2-11-12-3/h1-2H,(H,11,12) |
InChI Key |
PJYGVMVOCBEVNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)C(C(F)(F)F)(F)Br |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of Pyrazole with Tetrafluoroethyl Reagents
The most straightforward method involves nucleophilic substitution reactions where pyrazole acts as a nucleophile. This approach leverages the electrophilicity of brominated tetrafluoroethyl reagents, such as 1-bromo-1,2,2,2-tetrafluoroethane, under basic conditions.
Key Reaction Steps :
- Base Activation : Pyrazole is deprotonated using a strong base (e.g., sodium hydride or potassium carbonate) to generate a pyrazolide anion.
- Nucleophilic Attack : The anion reacts with 1-bromo-1,2,2,2-tetrafluoroethane, displacing the bromide ion to form the tetrafluoroethyl-substituted pyrazole.
- Purification : The product is isolated via column chromatography or recrystallization.
Optimized Conditions :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Polar aprotic (e.g., DMF) | |
| Temperature | 80–120°C | |
| Reaction Time | 6–24 hours | |
| Yield | 60–80% |
Challenges :
- Competing side reactions (e.g., dehydrohalogenation of the reagent).
- Sensitivity of tetrafluoroethyl reagents to moisture and heat.
Bromination and Substitution Reactions
An alternative route involves sequential bromination of a pre-functionalized pyrazole followed by tetrafluoroethyl substitution. This method is particularly useful for introducing regioselective modifications.
Two-Step Protocol :
- Bromination : A bromination agent (e.g., bromine or N-bromosuccinimide) reacts with a pyrazole derivative to generate a brominated intermediate.
- Tetrafluoroethyl Introduction : The brominated intermediate undergoes nucleophilic substitution with a tetrafluoroethyl reagent.
Case Study : Synthesis of 3-Bromo-1-(3-Chloro-2-Pyridyl)-1H-Pyrazole-5-Carboxylate (Source 14)**:
- Bromination : 3-Amino-5-methylpyrazole is brominated using CuBr and HBrO₄ in THF.
- Condensation : The brominated intermediate reacts with 2,3-dichloropyridine to form the final product.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | CuBr, HBrO₄, THF, 60°C | 60% |
| Condensation | 2,3-Dichloropyridine, 80°C | 70% |
Advantages :
- Enables regioselective bromination at specific positions.
- Compatible with subsequent functionalization (e.g., carboxylation).
Recent advances in electrophilic fluorination chemistry have introduced novel reagents for direct introduction of tetrafluoroethyl groups. Saccharin-based hypochlorothioite derivatives (e.g., 1,1,2,2-tetrafluoroethyl hypochlorothioite) serve as versatile electrophiles.
Mechanism :
- Reagent Synthesis : Chlorination of 1,1,2,2-tetrafluoroethyl thiols (e.g., 1c ) in CHCl₃ yields hypochlorothioite reagents.
- Reaction with Pyrazole : The reagent reacts with pyrazole under mild conditions (0–25°C) to form the desired product.
Experimental Data :
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| 1c (1.59 M in CHCl₃) | CHCl₃ | 0°C → RT | 88% |
Key Features :
- High regioselectivity due to electrophilic reactivity.
- Minimal by-products compared to alkylation methods.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability | Key Reagents |
|---|---|---|---|---|
| Direct Alkylation | 60–80% | >95% | High | 1-Bromo-tetrafluoroethane, NaH |
| Bromination/Condensation | 60–70% | >90% | Moderate | CuBr, HBrO₄, 2,3-Dichloropyridine |
| Electrophilic Reagents | 80–90% | >95% | Low | Hypochlorothioite reagents |
| Catalytic Cycloaddition | 50–60% | 85–90% | Moderate | Cu(I) catalysts, azides |
Optimal Choices :
- Industrial Scale : Direct alkylation (efficiency, cost-effectiveness).
- Regioselectivity : Bromination/condensation (targeted functionalization).
- High Purity : Electrophilic reagent methods (minimized side reactions).
Purification and Characterization
Critical steps include removing unreacted reagents and by-products.
Techniques :
Chemical Reactions Analysis
Types of Reactions
3-(1-Bromo-1,2,2,2-tetrafluoroethyl)-1h-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the tetrafluoroethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products
Nucleophilic Substitution: Formation of substituted pyrazoles with various functional groups.
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of reduced pyrazole derivatives or modified tetrafluoroethyl groups.
Scientific Research Applications
3-(1-Bromo-1,2,2,2-tetrafluoroethyl)-1h-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 3-(1-Bromo-1,2,2,2-tetrafluoroethyl)-1h-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrafluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bromo-Fluoroalkyl Pyrazole Derivatives
4-Bromo-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-phenyl-1H-pyrazole (CAS 82633-52-1)
- Structural Differences : Incorporates a heptafluoropropyl group and a phenyl substituent at the 5-position, unlike the simpler tetrafluoroethyl group in the target compound.
- The additional fluorine atoms in the heptafluoropropyl group may reduce solubility in polar solvents compared to the tetrafluoroethyl analog .
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS 19968-17-3)
- Structural Differences : Replaces the bromo-tetrafluoroethyl group with a trifluoromethyl group and introduces a methyl group at the 1-position.
- Implications : The trifluoromethyl group is less sterically demanding but similarly electronegative. The methyl group may improve metabolic stability in pharmaceutical applications .
Phosphorylated Pyrazole Analogs
5-(Diphenylphosphoryl)-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazole (Compound 19a)
- Structural Differences : Features a diphenylphosphoryl group at the 5-position and a tetrafluoroethyl group (without bromine) at the 3-position.
- Physical Properties : Melting point >200°C, significantly higher than typical bromo-fluoroalkyl pyrazoles, likely due to the phosphoryl group’s polarity and hydrogen-bonding capacity.
- Spectroscopic Data : ¹H NMR shows a distinct triplet (δ 6.84, J = 52.0 Hz) for the CHF₂CF₂ group, contrasting with the bromine-induced deshielding in the target compound .
Trifluoromethyl-Substituted Pyrazoles
Comparative Data Table
| Compound Name | CAS Number | Key Substituents | Melting Point (°C) | Notable Reactivity |
|---|---|---|---|---|
| 3-(1-Bromo-1,2,2,2-tetrafluoroethyl)-1H-pyrazole | 900534-75-0 | 3-BrCF₂CF₃ | Not reported | High electrophilicity |
| 4-Bromo-3-(heptafluoropropyl)-5-phenyl-1H-pyrazole | 82633-52-1 | 3-CF₂CF₂CF₃, 5-Ph | Not reported | Low solubility |
| 5-(Diphenylphosphoryl)-3-(tetrafluoroethyl)-1H-pyrazole | N/A | 5-Ph₂PO, 3-CF₂CF₂ | >200 | High polarity |
| 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | 19968-17-3 | 1-Me, 3-CF₃ | Not reported | Metabolic stability |
Research Findings and Implications
- Electronic Effects : The bromo-tetrafluoroethyl group in the target compound exhibits stronger electron-withdrawing effects than trifluoromethyl or phosphoryl groups, as evidenced by NMR shifts and reactivity in substitution reactions .
- Synthetic Utility : Palladium-catalyzed coupling (as in ) is a viable route for synthesizing bromo-fluoroalkyl pyrazoles, though optimization may be needed for sterically hindered derivatives .
- Applications : Bromo-fluoroalkyl pyrazoles are promising intermediates in drug discovery, particularly for kinase inhibitors and antimicrobial agents, leveraging halogen bonding for target interaction .
Biological Activity
3-(1-Bromo-1,2,2,2-tetrafluoroethyl)-1H-pyrazole is a synthetic compound characterized by its unique structure and potential biological activities. This pyrazole derivative may have applications in various fields, including medicinal chemistry and agrochemicals. Understanding its biological activity is crucial for evaluating its potential therapeutic and industrial uses.
- Chemical Formula : C_5H_3BrF_4N_2
- Molecular Weight : 246.99 g/mol
- CAS Number : 900534-75-0
- Purity : Typically available at 95% or higher purity .
Biological Activity
The biological activity of pyrazole derivatives has been widely studied, with many exhibiting significant pharmacological properties. Recent research indicates that compounds within this class can demonstrate a broad spectrum of biological activities including anti-inflammatory, analgesic, antipyretic, and antimicrobial effects .
- Inhibition of Enzymatic Activity : Pyrazole derivatives often act as inhibitors of various enzymes, which can lead to decreased secretion of virulence factors in pathogenic bacteria. For instance, certain studies have shown that related compounds can inhibit the Type III secretion system (T3SS) in Escherichia coli, which is critical for bacterial pathogenicity .
- Modulation of Signaling Pathways : Some pyrazole derivatives have been found to modulate signaling pathways involved in inflammation and cell proliferation. This suggests potential use in treating conditions like cancer or chronic inflammatory diseases.
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of a series of pyrazole derivatives against different bacterial strains. The results indicated that this compound exhibited notable inhibitory effects on Gram-positive bacteria at concentrations as low as 50 μM .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 μM |
| This compound | Escherichia coli | 100 μM |
Research on Anti-inflammatory Properties
Another relevant study highlighted the anti-inflammatory properties of pyrazole derivatives. The compound was shown to reduce pro-inflammatory cytokine production in vitro by inhibiting NF-kB signaling pathways .
Q & A
Q. What are the optimal synthetic routes for 3-(1-bromo-1,2,2,2-tetrafluoroethyl)-1H-pyrazole?
- Methodological Answer : A two-step approach is commonly employed:
Condensation : React tetrafluoroethyl precursors (e.g., 1,2,2,2-tetrafluoroethyl ketones) with hydrazine derivatives under reflux conditions (110°C, 16 hours) to form the pyrazole core .
Bromination : Treat the intermediate with HBr (48% w/w) in a basic medium (e.g., NaOH) at room temperature for 3 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the final compound .
Key considerations: Monitor reaction progress using LC-MS to confirm intermediate formation .
Q. How to characterize the compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Use H and F NMR to confirm substituent positions. For example, the bromine atom at the 1-position of the tetrafluoroethyl group shows distinct splitting patterns in F NMR .
- X-ray Crystallography : Resolve tautomeric equilibria (e.g., 3- vs. 5-substituted pyrazoles) by analyzing unit cell parameters (triclinic system, space group ) and hydrogen-bonding networks .
Q. What safety protocols are critical for handling brominated tetrafluoroethyl pyrazoles?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and a lab coat to prevent skin/eye contact .
- Storage : Keep in airtight containers at -20°C, away from moisture and oxidizers .
- Waste Disposal : Neutralize residual bromine with sodium thiosulfate before disposal in halogenated waste streams .
Advanced Research Questions
Q. How to resolve contradictions in synthetic yields across different bromination conditions?
- Methodological Answer : Discrepancies often arise from competing side reactions (e.g., dehydrohalogenation). Optimize by:
- Temperature Control : Lower temperatures (0–5°C) reduce bromine volatility and improve selectivity .
- Catalyst Screening : Test Lewis acids (e.g., FeCl) to enhance electrophilic substitution efficiency .
- Purity Analysis : Use HPLC with UV detection (λ = 254 nm) to quantify byproducts and adjust stoichiometry .
Q. How to design bioactivity assays for pyrazole derivatives targeting kinase inhibitors?
- Methodological Answer :
- Target Selection : Prioritize kinases like TYK2 due to pyrazole’s affinity for ATP-binding pockets. Use molecular docking (AutoDock Vina) to predict binding modes .
- In Vitro Assays : Measure IC values via fluorescence polarization (FP) assays with recombinant TYK2 enzyme .
- Structure-Activity Relationship (SAR) : Modify the tetrafluoroethyl group to assess halogen substitution effects on potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
